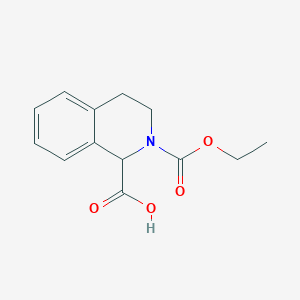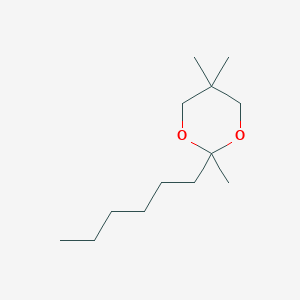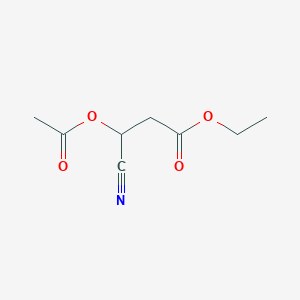
琥珀酰亚胺,N-(吗啉甲基)-
描述
“Succinimide, N-(morpholinomethyl)-” is a compound that contains a total of 28 atoms. It consists of 14 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The chemical formula of “Succinimide, N-(morpholinomethyl)-” can be written as: C9H14N2O3 .
Synthesis Analysis
The synthesis of succinimides involves a dehydrogenative coupling of diols and amines to form cyclic imides . This reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . Another method involves the use of inexpensive and readily available reagents under mild conditions . A Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl5-silica gel as Lewis acid under microwave irradiation .
Molecular Structure Analysis
The molecular structure of “Succinimide, N-(morpholinomethyl)-” is derived from succinimide, which is an organic compound with the formula (CH2)2(CO)2NH . This white solid is used in a variety of organic syntheses . The compound is classified as a cyclic imide . It may be prepared by thermal decomposition of ammonium succinate .
Chemical Reactions Analysis
Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .
Physical And Chemical Properties Analysis
Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .
科学研究应用
合成和结构分析
- 分子结构和光谱研究:N-(吗啉甲基)琥珀酰亚胺已使用各种光谱技术(如 NMR、紫外-可见光谱和 FT-IR)合成和分析。其电子结构使用密度泛函理论 (DFT) 进行了检查,提供了对其化学活性和潜在药理应用的见解 (Sarojinidevi 等,2019)。
生物活性及药理潜力
- 抗胆碱酯酶和抗氧化潜力:琥珀酰亚胺的新型酮酯衍生物已显示出显著的抗胆碱酯酶和抗氧化活性。这些特性表明了在管理阿尔茨海默病等疾病中的潜在应用 (Sadiq 等,2015)。
- 对多种酶的抑制活性:某些琥珀酰亚胺衍生物已被评估其对乙酰胆碱酯酶、丁酰胆碱酯酶和 α-葡萄糖苷酶等酶的抑制潜力,表明了潜在的治疗应用 (Ahmad 等,2020)。
治疗研究和药物合成
- 琥珀酰亚胺衍生物在药物发现中的应用:药学研究已经合成了具有各种药理特性的琥珀酰亚胺衍生物,包括抗惊厥、抗炎、抗肿瘤和抗菌活性。这些衍生物已被探索用于治疗应用中的潜在靶点 (Zhao 等,2020)。
化学性质和合成技术
合成技术
- 钯催化的氨基羰基化:已经开发出一种有效的途径,涉及钯催化的炔烃与各种胺的氨基羰基化,用于合成琥珀酰亚胺衍生物。该方法对于生产天然产物和药物中使用的化合物非常重要 (Liu 等,2015)。
工业和农业应用
- 农业杀菌剂研究:研究已经探讨了琥珀酰亚胺衍生物在农业环境中的影响,特别关注它们作为杀菌剂时对大鼠的肾毒性潜力。这些发现对于了解此类化合物对环境和健康的影响至关重要 (Yang 等,1985)。
催化和化学反应
- 三甲基甲硅烷基化的催化:琥珀酰亚胺-N-磺酸已被确定为醇和酚的化学选择性三甲基甲硅烷基化的有效催化剂。这一发现对于化学合成过程非常重要 (Shirini & Khaligh,2011)。
植物生理学
- 刺激幼苗生长:某些琥珀酰亚胺衍生物已被发现可以促进发芽种子中根的生长。这一发现为农业和植物生物学开辟了潜在的应用 (Allen & Skoog,1952)。
作用机制
Aspartic acid (Asp) residues are prone to nonenzymatic isomerization via a succinimide (Suc) intermediate . The formation of isomerized Asp residues is considered to be associated with various age-related diseases, such as cataracts and Alzheimer’s disease . The reaction pathway of Suc residue formation from Asp residues is catalyzed by two water molecules .
安全和危害
未来方向
Mannich bases, such as “Succinimide, N-(morpholinomethyl)-”, have remained an important and popular area of research due to their simple synthesis, adaptability, and diverse range of applications . They are a key step in the synthesis of a wide variety of natural products, pharmaceuticals, and so forth . Thus, Mannich bases and their derivatives may be further used for enormous biological applications with potent effects .
属性
IUPAC Name |
1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c12-8-1-2-9(13)11(8)7-10-3-5-14-6-4-10/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGXEUSFRFHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157979 | |
| Record name | Succinimide, N-(morpholinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimide, N-(morpholinomethyl)- | |
CAS RN |
13314-97-1 | |
| Record name | 1-(4-Morpholinylmethyl)-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13314-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinimide, N-(morpholinomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimide, N-(morpholinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



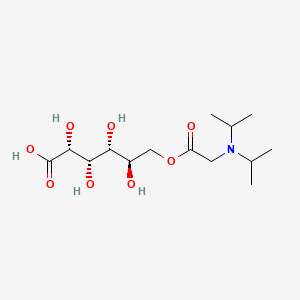

![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B3366109.png)
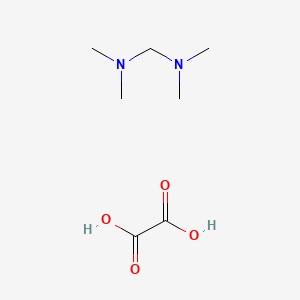
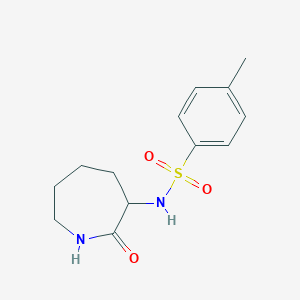
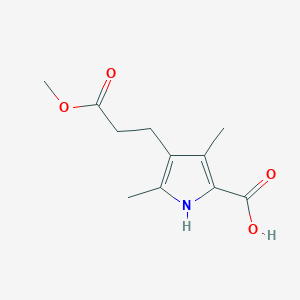
![4-[(Dimethylamino)methyl]phenylacetonitrile](/img/structure/B3366154.png)
![10-Hydroxy-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6(11),7,9,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone](/img/structure/B3366155.png)
